1-Chloro-2-methyl-3,5-dinitrobenzene
Overview
Description
- 1-Chloro-2-methyl-3,5-dinitrobenzene is a chemical compound with the molecular formula C<sub>7</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>4</sub> . It is also known by its CAS number 96-90-2 .
- The compound consists of a benzene ring substituted with a chlorine atom and two nitro groups at positions 1 and 5. The presence of these nitro groups makes it an electron-withdrawing compound.
- It is a solid at room temperature and is typically sealed in dry conditions.
Synthesis Analysis
- 1-Chloro-2-methyl-3,5-dinitrobenzene can be synthesized through various methods:
- Direct Nitration : Treating 1-chloro-2-methylbenzene (also known as o-chlorotoluene ) with nitric acid (HNO<sub>3</sub>) in the presence of a catalyst (such as sulfuric acid) leads to the introduction of nitro groups at positions 3 and 5 on the benzene ring.
- Displacement Reaction : Reacting 1-chloro-2-methyl-3,5-dinitrobenzene with nitrite ions (NO<sub>2</sub><sup>-</sup>) results in the replacement of the chlorine atom by a nitro group.
Molecular Structure Analysis
- The molecular formula of 1-Chloro-2-methyl-3,5-dinitrobenzene is C<sub>7</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>4</sub> . It has a molecular weight of approximately 216.58 g/mol .
- The compound consists of a benzene ring with a chlorine atom at position 1 and nitro groups at positions 3 and 5. The structure is shown below:
!Molecular Structure
Chemical Reactions Analysis
- Nucleophilic Aromatic Substitution (SNAr) : Due to the presence of electron-withdrawing nitro groups, 1-Chloro-2-methyl-3,5-dinitrobenzene is susceptible to nucleophilic substitution reactions. For example, it can react with amines to form substituted products.
- Meisenheimer Complex Formation : During nucleophilic substitution, a negatively charged intermediate called the Meisenheimer complex can form. This complex is crucial for the reaction to proceed.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 49°C .
- Boiling Point : Not readily available due to low volatility.
- Water Solubility : A saturated solution of nitromethane (a related compound) in water is less than 10% by weight.
- Infrared Bands : Strong bands at about 1550 cm<sup>-1</sup> and 1375 cm<sup>-1</sup> for nitroalkanes.
- Electronic Spectra : Nitroalkanes exhibit a weak n → π∗ transition around 270 nm , while aromatic nitro compounds absorb at longer wavelengths (around 330 nm ).
Scientific Research Applications
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General Properties and Uses
- Application Summary : 1-Chloro-2-methyl-3,5-dinitrobenzene is a chemical compound used in various applications. It is often used as a reagent or intermediate in chemical reactions .
- Methods of Application : This compound is typically used in a laboratory setting, following standard safety procedures for handling chemical reagents .
- Results or Outcomes : The outcomes of using this compound can vary greatly depending on the specific reaction or process it is used in .
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Synthesis of Indole Derivatives
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, often including the use of 1-Chloro-2-methyl-3,5-dinitrobenzene as a reagent .
- Results or Outcomes : The synthesis of indole derivatives results in compounds with various biologically vital properties .
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Preparation of Nitro Compounds
- Application Summary : Nitro compounds are a significant class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
- Methods of Application : Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
- Results or Outcomes : The preparation of nitro compounds results in compounds with various properties .
-
Nucleophilic Aromatic Substitution
- Application Summary : Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring .
- Methods of Application : For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
- Results or Outcomes : This reaction results in the formation of a new carbon-nitrogen bond .
-
Preparation of Dyes
- Application Summary : Nitro compounds, including 1-Chloro-2-methyl-3,5-dinitrobenzene, can be used in the synthesis of dyes. These dyes can be used in various industries, including textiles, plastics, and printing .
- Methods of Application : The specific methods of application can vary greatly depending on the specific dye being synthesized .
- Results or Outcomes : The synthesis of dyes results in compounds with various color properties .
-
Pharmaceutical Research
- Application Summary : Nitro compounds, including 1-Chloro-2-methyl-3,5-dinitrobenzene, can be used in the synthesis of pharmaceuticals .
- Methods of Application : The specific methods of application can vary greatly depending on the specific drug being synthesized .
- Results or Outcomes : The synthesis of pharmaceuticals results in compounds with various medicinal properties .
Safety And Hazards
- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), and H228 (flammable solid).
- Precautionary Statements : Handle with care, avoid contact with skin and eyes, and keep away from ignition sources.
- Toxicity : Harmful by inhalation, skin contact, and ingestion.
Future Directions
- Research on the reactivity of 1-Chloro-2-methyl-3,5-dinitrobenzene in various conditions.
- Exploration of its applications in organic synthesis and material science.
I hope this analysis provides a comprehensive overview of **1-Ch
properties
IUPAC Name |
1-chloro-2-methyl-3,5-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPDWARCDGMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541004 | |
Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methyl-3,5-dinitrobenzene | |
CAS RN |
96-90-2 | |
Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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